1-amino-4-ethyl-N'-hydroxycyclohexane-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-amino-4-ethyl-N’-hydroxycyclohexane-1-carboximidamide involves several steps. The synthetic routes typically include the reaction of cyclohexane derivatives with ethylamine and hydroxylamine under controlled conditions . Industrial production methods may involve bulk custom synthesis, ensuring high purity and yield .
Analyse Chemischer Reaktionen
1-amino-4-ethyl-N’-hydroxycyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-amino-4-ethyl-N’-hydroxycyclohexane-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic uses, including as an antimicrobial or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-amino-4-ethyl-N’-hydroxycyclohexane-1-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-amino-4-ethyl-N’-hydroxycyclohexane-1-carboximidamide can be compared with other similar compounds, such as:
- 1-amino-4-methyl-N’-hydroxycyclohexane-1-carboximidamide
- 1-amino-4-propyl-N’-hydroxycyclohexane-1-carboximidamide
These compounds share similar structures but differ in their alkyl substituents, which can affect their chemical properties and biological activities. The uniqueness of 1-amino-4-ethyl-N’-hydroxycyclohexane-1-carboximidamide lies in its specific ethyl group, which may confer distinct reactivity and applications .
Eigenschaften
Molekularformel |
C9H19N3O |
---|---|
Molekulargewicht |
185.27 g/mol |
IUPAC-Name |
1-amino-4-ethyl-N'-hydroxycyclohexane-1-carboximidamide |
InChI |
InChI=1S/C9H19N3O/c1-2-7-3-5-9(11,6-4-7)8(10)12-13/h7,13H,2-6,11H2,1H3,(H2,10,12) |
InChI-Schlüssel |
PMFGIWRIJOZKBV-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1CCC(CC1)(/C(=N/O)/N)N |
Kanonische SMILES |
CCC1CCC(CC1)(C(=NO)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.